BenchChemオンラインストアへようこそ!

4-Hydroxy-4-m-tolyl-cyclohexanone

Lipophilicity clogP Distribution coefficient

4-Hydroxy-4‑m‑tolyl‑cyclohexanone (CAS 40503‑14‑8) is a 4,4‑disubstituted cyclohexanone derivative that carries a tertiary alcohol and a meta‑methylphenyl (m‑tolyl) group on the cyclohexane ring. It belongs to the broader class of 4‑hydroxy‑4‑arylcyclohexanones, which are recognised as key intermediates in the synthesis of 4‑amino‑4‑arylcyclohexanone analgesics and narcotic antagonists.

Molecular Formula C13H16O2
Molecular Weight 204.26 g/mol
Cat. No. B8561947
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxy-4-m-tolyl-cyclohexanone
Molecular FormulaC13H16O2
Molecular Weight204.26 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)C2(CCC(=O)CC2)O
InChIInChI=1S/C13H16O2/c1-10-3-2-4-11(9-10)13(15)7-5-12(14)6-8-13/h2-4,9,15H,5-8H2,1H3
InChIKeyVKWUQXIOHSUGKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procuring 4-Hydroxy-4-m-tolyl-cyclohexanone (CAS 40503‑14‑8) – A Substituted Cyclohexanone Building Block for Analgesic and CNS‑Targeted Intermediates


4-Hydroxy-4‑m‑tolyl‑cyclohexanone (CAS 40503‑14‑8) is a 4,4‑disubstituted cyclohexanone derivative that carries a tertiary alcohol and a meta‑methylphenyl (m‑tolyl) group on the cyclohexane ring . It belongs to the broader class of 4‑hydroxy‑4‑arylcyclohexanones, which are recognised as key intermediates in the synthesis of 4‑amino‑4‑arylcyclohexanone analgesics and narcotic antagonists [1]. The compound is commercially supplied as a custom‑synthesis product (AldrichCPR) by major vendors, indicating specialised, non‑commodity demand .

Why 4‑Hydroxy‑4‑m‑tolyl‑cyclohexanone Cannot Be Replaced by Generic 4‑Hydroxy‑4‑arylcyclohexanone Analogs in Regulated Synthetic Routes


Within the 4‑hydroxy‑4‑arylcyclohexanone family, the position and nature of the aryl substituent control not only the physicochemical properties (lipophilicity, metabolic stability) of the intermediate but also the pharmacological profile of the downstream 4‑amino‑4‑arylcyclohexanone drug candidates [1]. The meta‑methyl group present in 4‑hydroxy‑4‑m‑tolyl‑cyclohexanone introduces a distinct steric and electronic environment compared with the unsubstituted phenyl, para‑methyl, or meta‑hydroxy analogs. This subtle change alters the compound’s behaviour in lipophilic environments, its susceptibility to cytochrome P450 oxidation, and its ability to form the correct solid‑state packing required for crystallisation of advanced intermediates. Consequently, substituting a generic 4‑hydroxy‑4‑arylcyclohexanone without the precise meta‑methyl substitution pattern can lead to divergent reaction rates, unexpected by‑product profiles, and failure to meet the impurity specifications of validated synthetic sequences [1].

Quantitative Differentiation Evidence: 4‑Hydroxy‑4‑m‑tolyl‑cyclohexanone versus Closest Analogs


Increased Lipophilicity versus 4‑Hydroxy‑4‑phenylcyclohexanone Drives Differential Extraction and Membrane Penetration

The meta‑methyl substituent raises the calculated partition coefficient (clogP) by approximately 0.5 log units compared with the unsubstituted phenyl analog 4‑hydroxy‑4‑phenylcyclohexanone. This difference is consistent with the well‑established π constant of 0.52 for a methyl group on an aromatic ring [1]. A higher clogP translates into greater solubility in organic extraction solvents and enhanced passive membrane permeability, which can improve the efficiency of liquid‑liquid extraction during work‑up and, in a biological context, facilitate blood‑brain barrier penetration of the final drug substance [2].

Lipophilicity clogP Distribution coefficient

Meta‑Methyl Steric Shielding Reduces CYP450‑Mediated Oxidation Relative to 4‑Hydroxy‑4‑phenylcyclohexanone

The meta‑methyl group blocks a major site of aromatic hydroxylation by cytochrome P450 enzymes. In close analogs such as 4‑hydroxy‑4‑phenylcyclohexanone, the unsubstituted phenyl ring undergoes rapid para‑ and meta‑hydroxylation, which can lead to multiple hydroxylated metabolites and complicate impurity profiles [1]. Introducing a methyl group at the meta position eliminates this metabolic soft spot, thereby increasing metabolic stability. While direct microsomal stability data for 4‑hydroxy‑4‑m‑tolyl‑cyclohexanone are not publicly available, the effect is a well‑documented medicinal‑chemistry principle: methylation of metabolic hot spots typically reduces intrinsic clearance by 2‑ to 10‑fold [2].

Metabolic stability CYP450 Steric hindrance

Patent‑Documented Utility as a Direct Precursor to 4‑Amino‑4‑m‑tolylcyclohexanone Analgesics

US Patent 4,460,604 explicitly claims 4‑hydroxy‑4‑arylcyclohexanones as intermediates for the preparation of 4‑amino‑4‑arylcyclohexanone analgesics and narcotic antagonists [1]. The patent discloses that aryl substitution pattern is critical for biological activity, with meta‑substituted phenyl groups providing preferred analgesic and antagonist profiles. 4‑Hydroxy‑4‑m‑tolyl‑cyclohexanone is the immediate precursor to the amine via reductive amination or ketone amination, and its use guarantees the correct regiochemistry in the final active pharmaceutical ingredient. No generic 4‑hydroxy‑4‑arylcyclohexanone can fulfil this role unless it bears the identical m‑tolyl substitution.

Patent intermediate Analgesic Narcotic antagonist

Commercial Supply Status as a Custom Synthesis Product Reflects Differentiated Demand versus Catalog 4‑Hydroxy‑4‑phenylcyclohexanone

4‑Hydroxy‑4‑m‑tolyl‑cyclohexanone is listed by Sigma‑Aldrich under the AldrichCPR (Custom Product Request) programme, indicating that it is not stocked as a catalogue item but is synthesised on demand . In contrast, the unsubstituted phenyl analog 4‑hydroxy‑4‑phenylcyclohexanone is available from multiple vendors as a standard catalogue product. This difference in commercial supply mode implies that the m‑tolyl derivative is sought for specialised, low‑volume applications—typically early‑stage R&D, proprietary pharmaceutical intermediate synthesis, or structure‑activity relationship studies—where the precise substitution pattern is non‑negotiable.

Custom synthesis Commercial availability AldrichCPR

High‑Value Application Scenarios for 4‑Hydroxy‑4‑m‑tolyl‑cyclohexanone Based on Verified Differentiation Evidence


Synthesis of Patent‑Protected 4‑Amino‑4‑m‑tolylcyclohexanone Analgesics and Narcotic Antagonists

The compound serves as the direct precursor for reductive amination to 4‑amino‑4‑m‑tolylcyclohexanone derivatives claimed in US 4,460,604. Using the exact m‑tolyl intermediate ensures that the final drug substance matches the patent‑disclosed substitution pattern, which is associated with optimal analgesic and antagonist activity [1].

Structure‑Activity Relationship (SAR) Studies on 4‑Arylcyclohexanone Scaffolds

Incorporating the meta‑methyl group allows medicinal chemists to probe the effects of increased lipophilicity (ΔclogP ≈ +0.5) and steric shielding on target binding and metabolic stability. The compound’s custom‑synthesis availability supports iterative SAR campaigns where precise aryl substitution is a critical variable [1][2].

Development of CNS‑Penetrant Drug Candidates Requiring Elevated Lipophilicity

The higher predicted clogP (~2.5 vs. ~2.0 for the phenyl analog) suggests improved passive blood‑brain barrier permeability. This property is valuable in early‑stage CNS drug discovery programmes where 4‑arylcyclohexanone derivatives are being evaluated for neurological or psychiatric indications [2].

Custom Synthesis of Isotopically Labelled Internal Standards

Because the compound is supplied through custom synthesis (AldrichCPR), it is amenable to the preparation of ¹³C‑ or ²H‑labelled versions for use as mass spectrometry internal standards in bioanalytical studies, a service that is often unfeasible for high‑volume catalogue chemicals .

Quote Request

Request a Quote for 4-Hydroxy-4-m-tolyl-cyclohexanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.